molecular formula C14H13NO3 B5999228 4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol

4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol

Cat. No.: B5999228
M. Wt: 243.26 g/mol
InChI Key: NFBLRMMNCNYUEA-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a benzene ring substituted with hydroxyl groups and an N-hydroxy-2-phenylethanimidoyl group. It is a derivative of benzene and belongs to the class of phenolic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol typically involves the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its N-hydroxy group can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol is unique due to the presence of the N-hydroxy-2-phenylethanimidoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic applications compared to other dihydroxybenzene derivatives .

Properties

IUPAC Name

4-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-11-6-7-12(14(17)9-11)13(15-18)8-10-4-2-1-3-5-10/h1-7,9,16-18H,8H2/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBLRMMNCNYUEA-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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